![molecular formula C9H7FO3 B1526111 7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid CAS No. 1354951-91-9](/img/structure/B1526111.png)
7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid
Overview
Description
“7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid” is a chemical compound with the molecular formula C9H7FO3 and a molecular weight of 182.15 . It is used as a starting material in the synthesis of (dihydro)benzofuran-2-carboxylic acid N-(substituted)phenylamide derivatives, which have potential anticancer properties .
Molecular Structure Analysis
The InChI code for “7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid” is 1S/C9H7FO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-3,7H,4H2,(H,11,12) . This indicates the presence of a benzofuran ring with a carboxylic acid group at the 2-position and a fluorine atom at the 7-position.Physical And Chemical Properties Analysis
“7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid” is a powder at room temperature . It has a density of 1.347±0.06 g/cm3 (Predicted), a melting point of 116-118°C, a boiling point of 340.5±31.0 °C (Predicted), and a flash point of 144.317°C .Scientific Research Applications
Anticancer Activity
Benzofuran derivatives, such as 7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid, have shown promising anticancer properties. Studies have reported significant cell growth inhibitory effects on various cancer cell lines, including leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, and ovarian cancer . These compounds are being explored for their potential as target therapy agents with minimal side effects.
Anti-Tumor and Anti-Inflammatory Applications
Some benzofuran derivatives are being studied as novel modifiers of allergic and inflammatory responses. They have shown potential in acting as inhibitors of retinoic acid-metabolizing enzymes, which could be beneficial in treating skin diseases and cancer .
In Vivo Anticancer Testing
Further research involving in vivo testing using murine lung cancer models has demonstrated significant anticancer activity by reducing the growth of metastatic lesions in the lungs without affecting body weight or vital organ size .
Drug Prospects
The relationship between the bioactivities and structures of benzofuran derivatives is a subject of ongoing research. These compounds are being evaluated for their drug prospects due to their varied biological activities .
Natural Product Synthesis
The synthesis of natural products containing benzofuran rings is an active area of research. Newly isolated natural products with complex structures that include benzofuran are being characterized and screened for biological activities .
Safety and Hazards
Future Directions
properties
IUPAC Name |
7-fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7FO3/c10-6-3-1-2-5-4-7(9(11)12)13-8(5)6/h1-3,7H,4H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SWXYQTMGNFNTDC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C1C=CC=C2F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7FO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
7-Fluoro-2,3-dihydro-1-benzofuran-2-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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